L-Lysyl-L-threonyl-L-lysyl-L-alanine
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Overview
Description
L-Lysyl-L-threonyl-L-lysyl-L-alanine is a tetrapeptide composed of four amino acids: lysine, threonine, lysine, and alanineThe structure of this compound includes multiple functional groups, such as amines, hydroxyls, and carboxylic acids, which contribute to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-threonyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, lysine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for threonine and the second lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery. This method can be more cost-effective and scalable for large quantities .
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-threonyl-L-lysyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on threonine can be oxidized to form a ketone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
L-Lysyl-L-threonyl-L-lysyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and coatings .
Mechanism of Action
The mechanism of action of L-Lysyl-L-threonyl-L-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects. For example, the peptide may inhibit the activity of an enzyme or activate a receptor, resulting in downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-lysyl-L-proline: A tripeptide with similar amino acid composition but lacking alanine.
L-Threonyllysyl-L-prolyl-L-arginine: A tetrapeptide with arginine instead of alanine.
L-Threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline: A heptapeptide with additional amino acids .
Uniqueness
L-Lysyl-L-threonyl-L-lysyl-L-alanine is unique due to its specific sequence and combination of functional groups. This uniqueness allows it to interact with different molecular targets and participate in distinct chemical reactions compared to other similar peptides .
Properties
CAS No. |
798541-04-5 |
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Molecular Formula |
C19H38N6O6 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H38N6O6/c1-11(19(30)31)23-17(28)14(8-4-6-10-21)24-18(29)15(12(2)26)25-16(27)13(22)7-3-5-9-20/h11-15,26H,3-10,20-22H2,1-2H3,(H,23,28)(H,24,29)(H,25,27)(H,30,31)/t11-,12+,13-,14-,15-/m0/s1 |
InChI Key |
FQFXNONTCFMWIX-AICCOOGYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
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